molecular formula C7H4BrFO B134337 4-Bromo-2-fluorobenzaldehyde CAS No. 57848-46-1

4-Bromo-2-fluorobenzaldehyde

Cat. No.: B134337
CAS No.: 57848-46-1
M. Wt: 203.01 g/mol
InChI Key: UPCARQPLANFGQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

4-Bromo-2-fluorobenzaldehyde is primarily targeted towards the Histamine H3 receptor . This receptor plays a crucial role in the central nervous system by regulating the release of various neurotransmitters such as histamine, dopamine, and serotonin .

Mode of Action

The compound acts as a benzyl amine-based Histamine H3 antagonist . It interacts with the Histamine H3 receptor, blocking its function and thereby inhibiting the reuptake of serotonin . This leads to an increase in the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the serotonergic pathway . By acting as a Histamine H3 antagonist, it inhibits the reuptake of serotonin, leading to an increase in serotonin levels . This can have downstream effects on mood regulation, sleep, appetite, and other physiological processes regulated by serotonin .

Pharmacokinetics

It’s known that the compound isinsoluble in water , which may affect its bioavailability and require specific delivery methods for effective administration .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in neurotransmitter levels. By inhibiting the reuptake of serotonin, it can lead to increased serotonin levels in the synaptic cleft . This can result in enhanced serotonergic neurotransmission, potentially affecting various physiological processes regulated by serotonin .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is sensitive to air and light , which may affect its stability and potency . Furthermore, its insolubility in water may influence its distribution and efficacy in the body, depending on the physiological environment .

Safety and Hazards

4-Bromo-2-fluorobenzaldehyde may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2-fluorobenzaldehyde can be synthesized through various methods. One common approach involves the reaction of 1,4-dibromo-2-fluorobenzene with dimethylformamide (DMF) under specific conditions . Another method involves the oxidation of 1-bromo-2-fluoro-4-methylbenzene, followed by reduction and re-oxidation steps .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using metal halogen exchange and formylation techniques. For instance, the compound can be prepared through metal halogen exchange followed by formylation with a formyl source at low temperatures .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-fluorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

4-bromo-2-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO/c8-6-2-1-5(4-10)7(9)3-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPCARQPLANFGQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70973434
Record name 4-Bromo-2-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70973434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57848-46-1, 93777-26-5
Record name 4-Bromo-2-fluorobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57848-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-fluorobenzaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057848461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Bromo-2-fluorobenzaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093777265
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Bromo-2-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70973434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

n-Butylmagnesium chloride (3.49 mmol) in 2.05M tetrahydrofuran solution (1.70 mL) was added to ice-cooled n-butyllithium (8.06 mmol) in 1.45M hexane (4.85 mL). The mixture was stirred at 0° C. for 15 minutes to give a suspension. To the suspension was added dropwise a toluene solution (25 mL) containing ice-cooled 1,4-dibromo-2-fluorobenzene (2.54 g, 10.0 mmol) over a period of 10 minutes, while keeping the temperature below 5° C. The resultant yellowish suspension was stirred at 0° C. for one hour, and N,N-dimethylformamide (1.0 mL, 13 mmol) was added thereto. The mixture was stirred at 0° C. for 30 minutes, and 1M aqueous acetic acid solution (15 mL) was added. The reaction mixture was extracted twice with ethyl acetate (15 mL). The organic extracts were combined, and 20% aqueous sodium hydrogen sulfite solution (5 mL) was added at room temperature. The mixture was stirred vigorously at room temperature for one hour. The aqueous phase was separated, washed with ethyl acetate (15 mL), adjusted to pH 10 with 6N sodium hydroxide solution, and extracted twice with ethyl acetate (25 ml). The organic extracts were combined, washed successively with aqueous ammonium chloride saturated solution (10 mL) and saturated aqueous sodium chloride (10 mL), dried over magnesium sulfate, and concentrated to dryness under reduced pressure to give the title compound (1.666 g, 82% yield) as an almost colorless crystalline solid.
Quantity
3.49 mmol
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
solvent
Reaction Step One
Quantity
8.06 mmol
Type
reactant
Reaction Step Two
Quantity
4.85 mL
Type
solvent
Reaction Step Two
Quantity
2.54 g
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Five
Quantity
25 mL
Type
solvent
Reaction Step Six
Yield
82%

Synthesis routes and methods II

Procedure details

To a stirred mixture of glacial acetic acid (88 ml.), acetic anhydride (90 g.) and 4-bromo-2-fluorotoluene (10 g.) at -10° was added concentrated sulphuric acid (12 ml.) over 20 minutes, keeping the temperature around 0°. Solid chromium trioxide (14.7 g.) was added over 40 minutes keeping the temperature below 5°. The mixture was stirred for 15 minutes. The mixture was poured onto ice (300 g.) and stirred. The mixture was extracted with ether (2×300 ml.). The organic extracts were washed with 2% sodium carbonate solution (2×100 ml.). After evaporation the crude diacetate was treated with a mixture of water (30 ml.), ethanol (30 ml.) and conc sulphuric acid (3 ml.) and the mixture refluxed for 1 hour. After cooling the product was extracted into ether, dried and evaporated. Recrystallisation from hexane yielded the title product. Nuclear magnetic resonance (NMR) was as follows. 7.6, 3H, M; 10.0, 1H, s.
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
14.7 g
Type
catalyst
Reaction Step Two
Quantity
90 g
Type
reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
88 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Sodium (317 mg) was dissolved in ethanol (30 ml), then 2-nitropropane (1.24 ml) was added. To the mixture 4-bromo-2-fluorobenzyl bromide (3.55 g) in ethanol (10 ml) was added. The reaction mixture was stirred at room temperature for 3 hours, and insoluble materials were filtered off. The filtrate was concentrated and the residue was dissolved in diethyl ether and water. The organic layer was washed with 1N sodium hydroxide and water, dried over magnesium sulfate and concentrated. The residue was chromatographed on silica gel column eluting with a mixture of hexane and ethyl acetate (20:1) to give 4-bromo-2-fluorobenzaldehyde (2.28 g) as solid.
Quantity
317 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.24 mL
Type
reactant
Reaction Step Two
Quantity
3.55 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-2-fluorobenzaldehyde
Reactant of Route 2
4-Bromo-2-fluorobenzaldehyde
Reactant of Route 3
Reactant of Route 3
4-Bromo-2-fluorobenzaldehyde
Reactant of Route 4
4-Bromo-2-fluorobenzaldehyde
Reactant of Route 5
Reactant of Route 5
4-Bromo-2-fluorobenzaldehyde
Reactant of Route 6
4-Bromo-2-fluorobenzaldehyde
Customer
Q & A

Q1: How can 4-bromo-2-fluorobenzaldehyde be used to synthesize substituted 1,5-benzothiazepines?

A: this compound serves as a starting material for synthesizing substituted 1,5-benzothiazepines. [] The process involves reacting this compound (1) with substituted hydroxy acetophenones (2) to yield chalcones (3). Subsequently, refluxing these chalcones with 2-aminothiophenol results in the formation of "2-[2-(4-bromo-2-fluorophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenol" (4). [] This synthetic route highlights the utility of this compound in constructing complex heterocyclic systems like benzothiazepines.

Q2: Can this compound be used to create more complex molecules beyond simple heterocycles?

A: Yes, this compound can be used to synthesize intricate molecules like trianglimines. [] The process involves a series of reactions:

  1. Functionalization: Reacting this compound with secondary amines or phenol yields 2-functionalized aromatic monoaldehydes. []
  2. Suzuki Coupling: The functionalized aldehydes undergo Suzuki coupling with 4-formylphenylboronic acid to produce 2-functionalized-4,4'-biphenyldialdehydes. []
  3. Cyclization: These biphenyldialdehydes react with (1R,2R)-1,2-diaminocyclohexane in a [3+3]-cyclocondensation, yielding a mixture of C3-symmetrical and non-symmetrical regioisomeric trianglimines. []

Q3: Is there a more efficient synthesis route for a common precursor derived from this compound?

A: Yes, a streamlined synthesis of methyl 4-bromo-2-methoxybenzoate, a valuable precursor derived from this compound, has been developed. [] This method involves bromination and hydrolysis of 4-bromo-2-fluorotoluene to obtain this compound. Subsequent cyanidation, methoxylation, hydrolysis, and esterification steps yield methyl 4-bromo-2-methoxybenzoate with high purity (99.8% by GC) and an overall yield of approximately 47%. [] This optimized approach highlights the potential for developing efficient synthetic routes for valuable intermediates derived from this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.